molecular formula C15H28N2O3 B1442288 tert-Butyl (trans-4-morpholinocyclohexyl)carbamate CAS No. 558442-96-9

tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

Cat. No.: B1442288
CAS No.: 558442-96-9
M. Wt: 284.39 g/mol
InChI Key: BQRDSMIEBGWQHS-UHFFFAOYSA-N
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Description

Tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: is a chemical compound with the molecular formula C15H28N2O3. It is a derivative of cyclohexylamine and morpholine, featuring a tert-butyl carbamate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with trans-4-morpholinocyclohexanol as the starting material.

  • Reaction Steps: The hydroxyl group of trans-4-morpholinocyclohexanol is first converted to a leaving group, often by reacting with tosyl chloride in the presence of pyridine.

  • Carbamate Formation: The resulting tosylate is then reacted with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods:

  • Batch Production: The compound is often synthesized in batch reactors under controlled conditions to ensure purity and yield.

  • Purification: After synthesis, the product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Tosyl chloride (TsCl), pyridine

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • Cyclohexylamine derivatives: Similar in structure but lacking the morpholine and carbamate groups.

  • Morpholine derivatives: Similar in the morpholine component but differing in the cyclohexyl and carbamate groups.

Uniqueness: The presence of both the morpholine and tert-butyl carbamate groups makes tert-Butyl (trans-4-morpholinocyclohexyl)carbamate unique, providing it with distinct chemical and biological properties compared to its analogs.

This compound's versatility and unique properties make it a valuable tool in scientific research and various industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in the field of chemistry and beyond.

Properties

IUPAC Name

tert-butyl N-(4-morpholin-4-ylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRDSMIEBGWQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-(4-aminocyclohexyl)carbamate (1.07 g, 4.99 mmol, 1.00 equiv) in DMF (10 mL) was added triethylamine (1.26 g, 12.48 mmol, 2.50 equiv) and 1-bromo-2-(2-bromoethoxy)ethane (1.4 g, 6.04 mmol, 1.20 equiv). The resulting solution was stirred overnight at 70° C. The resulting solution was diluted with ethyl acetate (100 mL), washed with brine (100 mL), dried over anhydrous sodium sulfate and concentrated under vacuum to give 1.2 g (crude) of tert-butyl N-[4-(morpholin-4-yl)cyclohexyl]carbamate as a light yellow solid. MS (ES): m/z 285 (M+H)+.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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